L9Rdr3F7GU
Description
Overview of Inupadenant's Contemporary Significance in Chemical Biology
Inupadenant (B3325957) (also known as EOS-850) is an orally bioavailable, non-brain penetrant, and highly selective antagonist of the adenosine (B11128) A2A receptor. nih.govmedchemexpress.comacs.org Its significance in chemical biology stems from its ability to potently and selectively block the A2A receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in modulating immune responses. nih.govfrontiersin.org In certain environments, such as solid tumors, high concentrations of extracellular adenosine can suppress the activity of immune cells like T-lymphocytes by activating A2A receptors. nih.goviteostherapeutics.com
Inupadenant was designed to be a potent antagonist even in the presence of high adenosine concentrations found in the tumor microenvironment. iteostherapeutics.comiteostherapeutics.com This makes it a valuable research tool for investigating the adenosine-A2A signaling pathway in cancer immunology. frontiersin.org By blocking this pathway, Inupadenant helps researchers explore the mechanisms of immune suppression and the potential for restoring anti-tumor immunity. nih.govacs.org
Recent studies have expanded its known mechanism of action, revealing that Inupadenant can also modulate humoral immune responses by affecting B cell maturation into antibody-secreting cells. medchemexpress.comesmo.org This dual action on both T cells and B cells makes it a subject of intense study for understanding the complex interplay of immune cells. iteostherapeutics.com Its high selectivity for the A2A receptor over other adenosine receptor subtypes minimizes off-target effects, allowing for more precise investigation of A2A receptor function. acs.orgiteostherapeutics.com
Historical Trajectories and Current Landscape of Research on Related Chemical Entities
The journey to developing selective A2A receptor antagonists like Inupadenant began with the study of non-selective compounds. For years, the stimulant properties of methylxanthines such as caffeine (B1668208) and theophylline (B1681296) were recognized, and later correlated with their ability to block adenosine receptors. wikipedia.orgnih.gov These early compounds, however, were not selective, affecting multiple adenosine receptor subtypes (A1, A2A, A2B, A3) and other cellular targets, which complicated the study of any single receptor's function. nih.govnih.gov
The 1990s saw a push towards creating more selective A2A receptor antagonists. wikipedia.org This led to the development of compounds like Istradefylline, which showed greater selectivity and became a benchmark in the field. frontiersin.orgnih.gov Istradefylline was the first selective A2A receptor antagonist approved for clinical use in some countries for Parkinson's disease, validating the A2A receptor as a viable therapeutic target. nih.gove-jmd.orgmdpi.com
The research landscape has since evolved to produce a new generation of A2A antagonists with diverse chemical structures and improved properties. nih.gov Structure-based drug design, aided by the crystallization of the A2A receptor, has accelerated the discovery of highly potent and selective antagonists. frontiersin.orgacs.org Compounds such as Preladenant, Tozadenant, and Ciforadenant have been investigated for their potential in treating neurodegenerative diseases and in cancer immunotherapy. frontiersin.orgmdpi.comnih.gov This progression from non-selective xanthines to highly optimized, selective antagonists like Inupadenant highlights the significant advancements in medicinal chemistry and our understanding of adenosine receptor pharmacology. acs.orgmdpi.com
Identification of Key Unaddressed Scientific Inquiries Pertaining to Inupadenant
Despite the progress made, several scientific questions regarding Inupadenant and A2A receptor biology remain. A primary area of investigation is the full spectrum of its mechanism of action. While its effects on T cells and B cells are being elucidated, its impact on other immune cells expressing the A2A receptor, such as macrophages and dendritic cells, is an active area of research. iteostherapeutics.comfrontiersin.org
Another key question revolves around the identification of biomarkers that can predict which biological systems or tumor types will be most responsive to A2A receptor antagonism. iteostherapeutics.com Researchers are exploring whether the expression level of the A2A receptor itself or other components of the adenosine signaling pathway could serve as predictive markers. iteostherapeutics.com
Furthermore, the long-term consequences of sustained A2A receptor blockade are not fully understood. Investigating potential adaptive responses or resistance mechanisms within the immune system is crucial for its application as a long-term research probe. mdpi.com Finally, while Inupadenant was designed to be non-brain penetrant, understanding the precise molecular interactions that prevent it from crossing the blood-brain barrier could inform the design of future GPCR-targeting chemical tools with desired central nervous system activity or lack thereof. medchemexpress.comacs.orgrsc.org
Data Tables
Table 1: Selected Adenosine A2A Receptor Antagonists and their Research Context
| Compound | Chemical Class | Key Research Application(s) | Notes |
|---|---|---|---|
| Caffeine | Xanthine | Foundational research tool | Non-selective antagonist, widely used as a stimulant. wikipedia.orgnih.gov |
| Istradefylline | Xanthine derivative | Parkinson's disease, Cancer Immunotherapy | First FDA-approved selective A2A antagonist for Parkinson's disease. nih.gove-jmd.orgresearchgate.net |
| Preladenant | Pyrazolotriazolopyrimidine | Parkinson's disease | Highly selective A2A antagonist; development was discontinued. frontiersin.orgnih.gov |
| Inupadenant | Thiazole derivative | Cancer Immunotherapy | Highly selective, non-brain penetrant, potent in high adenosine environments. nih.govacs.orgiteostherapeutics.com |
Table 2: Comparative Selectivity of A2A Receptor Antagonists
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity Profile |
|---|---|---|---|
| Istradefylline | Human A2A | 2.2 nM | Highly selective for A2A over other adenosine receptors. frontiersin.org |
| Preladenant | Human A2A | 1.1 nM | ~1000-fold higher affinity for A2A than other adenosine receptors. acs.org |
| SCH58261 | Human A2A | 1.5 nM | 53-fold more selective for A2A than A2B and 100-fold more selective than A3. frontiersin.org |
| Inupadenant | Human A2A | High Potency | Described as highly selective for A2A compared to other adenosine receptors. iteostherapeutics.comiteostherapeutics.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Inupadenant |
| Caffeine |
| Theophylline |
| Istradefylline |
| Preladenant |
| Tozadenant |
| Ciforadenant |
Structure
3D Structure
Properties
IUPAC Name |
7-amino-10-[2-[4-[2,4-difluoro-5-(2-methylsulfinylethoxy)phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N8O4S2/c1-41(37)12-11-39-19-14-17(15(26)13-16(19)27)33-7-4-32(5-8-33)6-9-34-22-20(40-25(34)36)23-29-21(18-3-2-10-38-18)31-35(23)24(28)30-22/h2-3,10,13-14H,4-9,11-12H2,1H3,(H2,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCCLUSYHJXDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N8O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2246607-06-5 | |
| Record name | Inupadenant, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2246607065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INUPADENANT, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9RDR3F7GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Sophisticated Molecular and Cellular Mechanisms of Inupadenant Action
Elucidation of Specific Target Receptors and Detailed Binding Kinetics of Inupadenant (B3325957)
Inupadenant is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor (A2AR). medchemexpress.comascopubs.org This receptor is predominantly expressed on the surface of various immune cells, including T-lymphocytes, and plays a crucial role in mediating the immunosuppressive effects of adenosine, a molecule often found in high concentrations within the tumor microenvironment. nih.govascopubs.orgbmj.com
Advanced In Vitro Receptor Binding Assays for Affinity and Selectivity Profiling of Inupadenant
The affinity and selectivity of Inupadenant for the A2A receptor have been meticulously characterized through advanced in vitro receptor binding assays. These studies have demonstrated that Inupadenant binds to the A2A receptor with high potency. ascopubs.org A key characteristic of Inupadenant is its ability to remain active even in the presence of high concentrations of adenosine, a feature that distinguishes it from other A2A receptor antagonists. ascopubs.orgglobenewswire.com This "insurmountable" profile is a result of its unique design, optimized for potency and high selectivity for the A2AR. iteostherapeutics.comglobenewswire.com
Kinetic screening methods, such as the dual-point competition association assay, are instrumental in assessing the binding kinetics of ligands like Inupadenant to their receptors. universiteitleiden.nl While specific kinetic values for Inupadenant's binding to the A2A receptor are not publicly detailed, the research emphasizes its high selectivity, suggesting a significantly lower affinity for other adenosine receptor subtypes (A1, A2B, and A3). medchemexpress.comascopubs.org
Table 1: Inupadenant (EOS-850) Receptor Binding Profile
| Target Receptor | Action | Selectivity | Brain Penetration |
|---|
This table is generated based on available data and is intended for informational purposes.
Structural Characterization of Inupadenant-Ligand-Receptor Complexes
The design of Inupadenant has been guided by a rational drug design approach, leveraging a deep understanding of the adenosine pathway and the structural biology of G protein-coupled receptors (GPCRs) like the A2A receptor. iteostherapeutics.comiteostherapeutics.com The significant progress in elucidating the crystal structures of adenosine receptors has enabled the structure-based design of ligands with improved properties. universiteitleiden.nlnih.gov While specific crystallographic data for the Inupadenant-A2AR complex are not publicly available, the development of such a highly selective and potent antagonist strongly implies the use of structural biology in its design to optimize its interaction with the receptor's binding pocket.
Comprehensive Analysis of Downstream Signaling Pathway Modulation by Inupadenant
By blocking the A2A receptor, Inupadenant effectively counteracts the immunosuppressive signals initiated by adenosine. nih.gov This leads to a cascade of downstream effects that modulate intracellular signaling pathways, ultimately restoring and enhancing the anti-tumor immune response. nih.govglobenewswire.com
Investigation of Inupadenant's Influence on Intracellular Signaling Cascades
The binding of adenosine to the A2A receptor typically activates Gs protein signaling, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.govrsc.orgmdpi.com This, in turn, activates Protein Kinase A (PKA), which triggers a signaling cascade that ultimately suppresses the activity of immune cells. nih.govrsc.org Inupadenant, by antagonizing the A2A receptor, prevents this increase in cAMP, thereby inhibiting the PKA pathway and preventing the downstream immunosuppressive effects. nih.govacs.org
Furthermore, adenosine receptors, including A2AR, can signal through cAMP-independent pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which includes ERK1/2, p38, and JNK. rsc.orgmdpi.comacs.org By blocking the A2A receptor, Inupadenant likely influences these pathways as well, although the specific modulations are a subject of ongoing research.
A novel aspect of Inupadenant's mechanism is its impact on humoral immunity. globenewswire.comesmo.org Preclinical and clinical data suggest that Inupadenant promotes B cell maturation into antibody-secreting cells (ASCs) and enhances immunoglobulin production. medchemexpress.comglobenewswire.com This indicates that Inupadenant's influence extends beyond T-cell modulation to include the activation of B-cell mediated anti-tumor responses. esmo.org
Inupadenant's Impact on Enzyme Activity and Intersecting Metabolic Pathways
The primary mechanism of Inupadenant revolves around the antagonism of a receptor, rather than direct enzyme inhibition. However, its action has significant downstream consequences on enzymatic activities and metabolic pathways within the tumor microenvironment. The adenosine pathway itself is a critical metabolic pathway, where ATP is catabolized to adenosine. bmj.com By blocking the effects of adenosine, Inupadenant indirectly influences the metabolic landscape of the tumor.
The high metabolic activity of tumors leads to the production of adenosine. rsc.org By counteracting the immunosuppressive effects of this adenosine, Inupadenant helps to overcome a key mechanism of tumor immune evasion that is intrinsically linked to tumor metabolism. While direct inhibition of specific enzymes is not the primary mode of action, the modulation of signaling pathways by Inupadenant will invariably lead to changes in the activity of various kinases and phosphatases involved in those cascades. For instance, the inhibition of the cAMP/PKA pathway involves preventing the activation of PKA, a key enzyme in that cascade. nih.govrsc.org
Preclinical Investigation and Inupadenant S Interaction with Biological Systems
In Vitro Cellular Model Systems for Inupadenant (B3325957) Research
In vitro models are fundamental in preclinical research, offering a controlled environment to study the direct effects of a compound on specific cell types.
Pharmacological Characterization of Inupadenant in Established Cell Lines
Established cell lines, which are immortalized and can be cultured indefinitely, serve as a primary tool for initial drug screening and mechanistic studies. researchgate.netnih.gov In the context of inupadenant research, various cancer cell lines have been utilized to understand its pharmacological properties. For example, studies have employed breast cancer cell lines to investigate the heterogeneity of treatment responses at a single-cell level. nih.gov The use of specific cell lines, such as those overexpressing the A2A receptor, allows for the precise characterization of inupadenant's potency and selectivity. medchemexpress.com
Responses of Primary Cell Cultures to Controlled Inupadenant Exposure
Primary cell cultures, derived directly from human or animal tissues, are considered more representative of the in vivo environment compared to established cell lines. eppendorf.com Research on inupadenant has utilized primary cells to understand its effects on immune cell function. For instance, dendritic cells generated from human monocytes have been used to demonstrate their susceptibility to adenosine-induced immunosuppression, a process that inupadenant aims to reverse. researchgate.net
A significant focus of inupadenant research has been on its interaction with B cells. Studies have used memory B cells isolated from human peripheral blood mononuclear cells (PBMCs) to investigate how inupadenant modulates humoral immune responses. esmo.org These in vitro experiments have shown that inupadenant can rescue the A2A receptor-mediated inhibition of B cell maturation into antibody-secreting cells (ASCs) and immunoglobulin production. esmo.orgglobenewswire.com
| Model System | Cell Type | Key Findings |
| In Vitro | Human Memory B Cells | Inupadenant rescued A2AR-mediated inhibition of B cell maturation into antibody-secreting cells (ASCs). esmo.org |
| In Vitro | Human Monocyte-derived Dendritic Cells | Demonstrated susceptibility to adenosine-induced immunosuppression, a target for inupadenant. researchgate.net |
Utilization of Organoid and Three-Dimensional Culture Models for Mechanistic Studies of Inupadenant
Three-dimensional (3D) culture systems, including organoids, more accurately mimic the complex cell-cell interactions and microenvironment of native tissues compared to traditional 2D cultures. crownbio.comnih.gov Organoids are self-organizing 3D structures grown from stem cells and can recapitulate the architecture and function of an organ. sigmaaldrich.comcorning.com While specific studies detailing the use of organoid models for inupadenant are not prevalent in the provided results, the technology is increasingly used in cancer research to create more physiologically relevant models for drug testing. corning.comnovusbio.com The application of such models could provide deeper insights into how inupadenant affects tumor cells within a more realistic tumor microenvironment.
Ex Vivo Tissue Analysis for Investigating Inupadenant's Biological Effects
Ex vivo studies, which involve the analysis of tissues in a laboratory setting outside the organism, bridge the gap between in vitro and in vivo research. nih.gov For inupadenant, ex vivo analysis has been conducted using tumor slices from human lung cancer. esmo.org This methodology allows for the study of the drug's effects on intact tumor tissue, preserving the complex cellular architecture. In these ex vivo systems, inupadenant has been shown to counteract the A2A receptor-mediated inhibition of immunoglobulin production, supporting its role in modulating the tumor immune microenvironment. esmo.orgglobenewswire.com
Application of In Vivo Animal Models for Disease Pathophysiology Research with Inupadenant
In vivo animal models are crucial for evaluating the systemic effects and therapeutic efficacy of a drug candidate in a living organism. nih.gov
Experimental Design and Application of Disease-Relevant Rodent Models for Inupadenant Studies
Rodent models, particularly mice, are widely used in oncology research to simulate human cancers. nih.gov Syngeneic mouse models, where tumor cells from the same genetic background as the mouse are implanted, are particularly useful for studying immuno-oncology agents like inupadenant because they have a competent immune system.
Preclinical studies have utilized the CT26-OVA mouse model, a colon carcinoma model, to investigate inupadenant's impact on humoral immunity. esmo.org In these mice, inupadenant treatment led to an increase in ovalbumin (OVA)-specific IgG antibodies in both the blood and the tumor. medchemexpress.com Furthermore, an increase in B cells and antibody-secreting cells was observed in the spleen and tumor tissue. medchemexpress.com Another study highlighted the use of the 4T1 mammary carcinoma model, which is characterized by high levels of adenosine (B11128), to assess the in vivo antitumor activity of adenosine receptor antagonists. aacrjournals.org Such models are essential for demonstrating that the mechanism of action observed in vitro translates to a therapeutic effect in vivo. mdpi.com
| Animal Model | Tumor Type | Key Findings with Inupadenant |
| CT26-OVA Mouse | Colon Carcinoma | Increased OVA-specific IgGs in blood and tumor. esmo.orgmedchemexpress.com |
| CT26-OVA Mouse | Colon Carcinoma | Increased B cells and antibody-secreting cells in spleen and tumor. esmo.orgmedchemexpress.com |
Identification and Quantification of Biomarkers in Animal Studies Pertaining to Inupadenant
Preclinical research has identified several key biomarkers that are modulated by Inupadenant, primarily highlighting its role in enhancing humoral immune responses. medchemexpress.com Animal models, particularly the CT26-OVA murine model, have been instrumental in quantifying these changes.
In these studies, the administration of Inupadenant led to statistically significant increases in various components of the immune system. A key finding was the elevation of antigen-specific immunoglobulins; in CT26-OVA mice, Inupadenant treatment resulted in an increase of ovalbumin (OVA)-specific IgG antibodies in both the blood and within the tumor microenvironment. medchemexpress.comesmo.org
Consistent with the increase in antibody production, an expansion of specific immune cell populations was observed. The quantity of B cells and, more specifically, antibody-secreting cells (ASCs), was found to be elevated in both the spleen and the tumor following treatment with Inupadenant. medchemexpress.comesmo.org These findings collectively point to Inupadenant's ability to bolster B cell-mediated immunity. This is further supported by evidence that B cells, plasma cells, and the formation of tertiary lymphoid structures are associated with positive responses to cancer immunotherapy. larvol.com
The table below summarizes the key biomarkers identified and their changes observed in preclinical animal models.
Table 1: Biomarker Modulation by Inupadenant in Preclinical Animal Models
| Biomarker | System/Location | Model | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Antigen-Specific IgG | Blood & Tumor | CT26-OVA Mice | Increase | medchemexpress.comesmo.org |
| B Cells | Spleen & Tumor | CT26-OVA Mice | Increase | medchemexpress.comesmo.org |
Histopathological and Molecular Characterization of Tissue Responses to Inupadenant in Preclinical Models
Histopathological and molecular analyses of tissues from preclinical models have provided deeper insight into the mechanism of action of Inupadenant. The compound has been shown to counteract the immunosuppressive effects of adenosine signaling, which are mediated by the A₂A receptor (A₂AR). esmo.org
Molecular studies using single-cell RNA sequencing (scRNAseq) on human tonsil B cells identified germinal center (GC) B cells as a primary target of A₂AR signaling. esmo.org These cells exhibited the highest expression of the A₂AR gene, ADORA2A, and consequently showed the most significant changes in gene expression when stimulated with an A₂AR agonist. esmo.org
Inupadenant was demonstrated to completely reverse the inhibitory effects of A₂AR activation in both GC B cells and ASCs. esmo.org A critical molecular target identified is the gene AICDA (Activation-Induced Deaminase), which is essential for somatic hypermutation and class-switch recombination—two processes vital for the maturation of high-affinity antibodies within germinal centers. esmo.org Inupadenant treatment restored AICDA expression in the presence of A₂AR stimulation. esmo.org
These findings suggest that Inupadenant's therapeutic effect is driven by its ability to restore and enhance B cell maturation processes within germinal centers, not only in secondary lymphoid organs but also within the tumor microenvironment itself. esmo.orgglobenewswire.com1stoncology.com This modulation supports a novel, plasma cell-centric mechanism of action that complements other T-cell-mediated anti-tumor responses. larvol.com
Table 2: Molecular and Cellular Characterization of Inupadenant's Effects
| Analysis Type | Model System | Key Finding | Molecular Target/Pathway | Reference(s) |
|---|---|---|---|---|
| Single-Cell RNA Sequencing (scRNAseq) | Human Tonsil B Cells | Identified GC B cells as a primary target of A₂AR signaling. | ADORA2A gene expression | esmo.org |
| In-vitro Functional Assays | Human Tonsil B Cells | Inupadenant reverted A₂AR-agonist-induced inhibition of GC B cells and ASCs. | AICDA gene expression | esmo.org |
Advanced Synthetic Methodologies and Structure Activity Relationship Sar Development of Inupadenant
Chemo-Enzymatic and Biocatalytic Approaches for Inupadenant (B3325957) Synthesis
The synthesis of complex heterocyclic molecules like Inupadenant, which is built on a triazolopyrimidine core, often involves multi-step chemical processes. While specific proprietary synthesis routes for Inupadenant are not publicly detailed, the application of chemo-enzymatic and biocatalytic methods to its core structure represents a significant advancement in pharmaceutical manufacturing. Biocatalysis offers substantial advantages, including high regio- and stereoselectivity under mild reaction conditions, which can shorten synthesis routes and reduce environmental impact.
A plausible synthetic strategy for the triazolopyrimidine core involves the condensation of an amino-triazole with a functionalized pyrimidine (B1678525) precursor. Within such a pathway, enzymes can be employed for key transformations:
Kinetic Resolution: If a chiral center is introduced, lipases or esterases can be used for the kinetic resolution of a racemic intermediate, providing a highly enantiopure precursor essential for specific receptor binding.
Reductive Amination: Engineered reductive aminases can be used for the stereoselective synthesis of chiral amines, which may be part of the side chains attached to the core scaffold, ensuring high stereochemical purity.
The integration of such enzymatic steps with traditional chemical synthesis—a chemo-enzymatic approach—can lead to more efficient and sustainable production of the final active pharmaceutical ingredient (API).
Implementation of Green Chemistry Principles in the Research-Scale Manufacturing of Inupadenant
The manufacture of pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. For a heterocyclic compound like Inupadenant, these principles can be applied at various stages of its synthesis.
Key Green Chemistry Principles in Inupadenant's Synthesis:
| Principle | Application in Heterocyclic Synthesis |
| Atom Economy | Utilizing reaction types like cycloadditions or multicomponent reactions that incorporate a majority of the atoms from the reactants into the final product, thus minimizing waste. |
| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with greener alternatives like water, ethanol, or supercritical CO2. For heterocyclic synthesis, the use of water or solvent-free conditions, such as ball milling, is a key strategy. |
| Catalysis | Employing catalytic reagents in place of stoichiometric ones. For instance, using metal catalysts for cross-coupling reactions to build the core structure is more efficient and generates less waste than older methods. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can also be used to dramatically shorten reaction times and save energy. |
| Reduce Derivatives | Minimizing the use of protecting groups through the use of highly selective catalysts, including enzymes, which can react with one specific functional group while leaving others untouched. |
By implementing these principles, the research-scale manufacturing of Inupadenant can be made more sustainable, safer, and cost-effective, aligning with modern pharmaceutical industry standards.
Comprehensive Structure-Activity Relationship (SAR) Studies for Rational Inupadenant Analog Design
The development of Inupadenant as a potent and selective A2A receptor antagonist is underpinned by extensive structure-activity relationship (SAR) studies. SAR explores how modifications to a molecule's chemical structure affect its biological activity, guiding the design of more effective drugs. For A2A antagonists, the goal is to maximize affinity for the A2A receptor while minimizing activity at other adenosine (B11128) receptor subtypes (A1, A2B, A3) to reduce potential side effects.
Rational Design and Synthesis of Novel Inupadenant Analogs for Enhanced Selectivity or Potency
Inupadenant belongs to the class of thiazolo[5,4-d]pyrimidine (B3050601) or related triazolopyrimidine compounds. SAR studies on this scaffold have revealed key structural features that determine its interaction with the A2A receptor. Modifications are typically explored at three main positions of the bicyclic core to optimize activity.
The general findings indicate:
Position 2: Substituents like a furan-2-yl moiety are often crucial for high affinity.
Position 5: This position can be modified to influence selectivity and potency. Attaching various piperazine (B1678402) or piperidine (B6355638) groups, often spaced by an ethylamino chain, allows for fine-tuning of the molecule's properties. For example, adding a phenylpiperazine group can confer high affinity.
Position 7: An exocyclic amino group at this position is a common feature in potent A2A antagonists based on this scaffold.
The following table summarizes representative SAR data for the thiazolo[5,4-d]pyrimidine scaffold, demonstrating how structural changes impact affinity for the human A2A receptor.
Table 1: Structure-Activity Relationship of Thiazolo[5,4-d]pyrimidine Analogs for A2A Receptor
| Compound Reference | Core Structure | R Group (at Position 5) | hA2A Ki (nM) |
| Analog 1 | 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine | 4-phenylpiperazin-1-yl (via ethylamino linker) | 8.62 |
| Analog 2 | 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine | 4-(furan-2-carbonyl)piperazin-1-yl (via ethylamino linker) | 10.8 |
| Analog 3 | 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine | 4-(pyridin-2-yl)piperazin-1-yl (via ethylamino linker) | 18.3 |
| Analog 4 | 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine | 4-phenylpiperazin-1-yl (direct attachment) | 48.9 |
Data compiled from published research on the specified scaffold to illustrate SAR principles.
These studies enable the rational design of new analogs, like Inupadenant, where substituents are carefully chosen to achieve the desired profile of high potency and selectivity.
Application of Computational Chemistry and Molecular Modeling for SAR Prediction and Optimization of Inupadenant Derivatives
Computational chemistry and molecular modeling are indispensable tools for accelerating drug design and optimizing lead compounds. For Inupadenant and its derivatives, these methods provide critical insights into how the molecules interact with the A2A receptor at an atomic level.
Molecular Docking: The crystal structure of the human A2A receptor has been solved, which allows for the use of molecular docking. Docking simulations place candidate molecules, such as Inupadenant analogs, into the receptor's binding site to predict their binding orientation and affinity. These models show that A2A antagonists typically form key interactions within a hydrophobic pocket, notably a π-π stacking interaction with the amino acid phenylalanine 168 (Phe168) and hydrogen bonds with asparagine 253 (Asn253). By visualizing these interactions, chemists can design new derivatives with improved complementarity to the binding site.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For A2A antagonists, QSAR can be used to build models that predict the selectivity of a new analog for the A2A receptor over the A1 receptor, helping to prioritize the synthesis of the most promising candidates.
Free Energy Perturbation (FEP): FEP simulations are advanced computational methods that can more accurately predict the binding affinity of a new analog relative to a known compound. These calculations can assess the energetic consequences of small chemical modifications, such as adding a fluorine atom, allowing researchers to computationally screen derivatives and focus synthetic efforts on those most likely to succeed.
Through this synergistic use of computational modeling and empirical synthesis, the development of highly optimized A2A receptor antagonists like Inupadenant is made more efficient and rational.
Sophisticated Analytical and Bioanalytical Methodologies for Inupadenant Research
Advanced Spectroscopic Techniques for Detailed Structural Elucidation of Inupadenant (B3325957) and its Metabolites.
The definitive structural confirmation of a novel chemical entity like inupadenant, as well as the identification of its metabolites, relies on the synergistic application of several advanced spectroscopic techniques. While specific proprietary data for inupadenant is not publicly available, the standard methodologies for a small molecule of its nature would include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and likely infrared (IR) spectroscopy and X-ray crystallography.
The IUPAC name for inupadenant is 7-amino-10-[2-[4-[2,4-difluoro-5-[2-[(S)-methylsulfinyl]ethoxy]phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one. nih.gov The elucidation of this complex structure would heavily depend on one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. These techniques allow for the precise assignment of protons and carbons within the molecule, establishing connectivity and stereochemistry, such as the (S)-configuration of the methylsulfinyl group.
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition by providing a highly accurate mass measurement. acs.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights by revealing the molecule's constituent parts. This is particularly crucial for identifying metabolites, where mass shifts compared to the parent drug can indicate specific metabolic transformations (e.g., hydroxylation, glucuronidation).
| Technique | Application | Information Obtained |
|---|---|---|
| NMR (¹H, ¹³C, 2D) | Primary structural elucidation | Atom connectivity, stereochemistry, functional groups |
| High-Resolution Mass Spectrometry (HRMS) | Molecular formula determination | Precise mass, elemental composition |
| Tandem Mass Spectrometry (MS/MS) | Structural confirmation and metabolite identification | Fragmentation patterns, structural motifs |
| X-ray Crystallography | Definitive 3D structure | Solid-state conformation, bond lengths and angles |
High-Resolution Chromatographic Methods for Purity Assessment and Metabolite Profiling of Inupadenant.
Chromatographic techniques are indispensable for determining the purity of the active pharmaceutical ingredient (API) and for the separation and detection of metabolites in complex biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for this class of compounds.
For purity assessment, a validated reverse-phase HPLC (RP-HPLC) method, typically with UV detection, is employed. Such methods are designed to separate the parent compound from any process-related impurities or degradation products. The high purity of compounds used in research, often exceeding 95-99%, is confirmed using these techniques. acs.orgsemanticscholar.orgnih.govacs.org
Metabolite profiling studies often utilize UPLC coupled with mass spectrometry (UPLC-MS). nih.govresearchgate.net The superior resolution and speed of UPLC allow for the separation of a wide range of metabolites with varying polarities from the biological matrix. The subsequent MS analysis helps in the tentative identification of these metabolites based on their mass-to-charge ratios and fragmentation patterns, as discussed in the following section. This non-targeted approach is crucial in early drug development to understand the metabolic fate of the drug. nih.gov
| Method | Primary Use | Key Features |
|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Purity determination of API | Robust, quantitative, separates based on hydrophobicity |
| UPLC-MS | Metabolite profiling | High resolution, high sensitivity, fast analysis times |
Mass Spectrometry-Based Approaches for Quantitative and Qualitative Analysis of Inupadenant in Complex Biological Matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules like inupadenant in complex biological matrices such as plasma, blood, and tissue homogenates. agnopharma.combioanalysis-zone.com This technique offers unparalleled sensitivity and selectivity, allowing for the measurement of drug concentrations at the nanogram or even picogram per milliliter level. agnopharma.com
For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. This involves selecting a specific precursor ion (the molecular ion of inupadenant or its metabolite) and a specific product ion (a characteristic fragment). The specificity of this transition minimizes interference from other components in the biological matrix. Method development involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric conditions. nih.gov A stable isotope-labeled internal standard is often synthesized and used to ensure high accuracy and precision. mdpi.com
Qualitative analysis, aimed at identifying unknown metabolites, often employs high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems. bioanalysis-zone.com These instruments provide accurate mass measurements that facilitate the determination of elemental compositions for both the parent drug and its metabolites, aiding in their structural elucidation.
Application of Radiotracer and Advanced Imaging Modalities in Preclinical Research Involving Inupadenant.
Radiolabeling and advanced imaging techniques, particularly Positron Emission Tomography (PET), are powerful tools in preclinical drug development to non-invasively assess the in vivo distribution and target engagement of drug candidates. nih.goved.ac.uk For A2A receptor antagonists, several PET radiotracers have been developed, often labeled with positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.govconsensus.appmdpi.com
While specific studies radiolabeling inupadenant itself are not widely published, the development of a radiolabeled version would be a logical step in its preclinical characterization. mdanderson.org Such a radiotracer would enable researchers to:
Visualize the biodistribution of the drug and determine if it accumulates in target tissues (e.g., tumors).
Quantify the occupancy of the A2A receptor at different drug doses, helping to establish a relationship between dose, plasma concentration, and target engagement. ehu.esnih.gov
Assess the ability of the drug to penetrate the blood-brain barrier, which is relevant as inupadenant is designed to be non-brain penetrant. medchemexpress.commedchemexpress.com
In addition to in vivo imaging, radiolabeled ligands are fundamental to in vitro pharmacological assays. Radioligand binding assays are used to determine the affinity (Kd or Ki) of inupadenant for the A2A receptor and its selectivity over other adenosine (B11128) receptor subtypes. nih.govnih.govgiffordbioscience.comcreative-bioarray.com These assays are crucial for the initial characterization and optimization of the compound. perceptive.comgiffordbioscience.com
| Technique | Purpose | Typical Isotopes | Key Insights |
|---|---|---|---|
| Positron Emission Tomography (PET) | In vivo drug distribution and target occupancy | ¹¹C, ¹⁸F | Pharmacokinetics, dose-receptor occupancy relationship |
| Radioligand Binding Assays | In vitro receptor affinity and selectivity | ³H, ¹²⁵I | Binding affinity (Kd, Ki), receptor density (Bmax) |
Theoretical Implications, Research Gaps, and Future Directions for Inupadenant Studies
Conceptual Framework for Inupadenant's Potential Role in Specific Biological Processes and Disease Modulations.
Inupadenant (B3325957) (also known as EOS-850) is a next-generation, orally bioavailable small molecule designed as a highly potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR). firstwordpharma.comacs.org The conceptual framework for its therapeutic potential is primarily centered on its ability to counteract the immunosuppressive effects of adenosine within the tumor microenvironment (TME). globenewswire.com
High concentrations of extracellular adenosine are a common feature of the TME, promoting tumor growth by suppressing the body's natural anti-tumor immune response. iteostherapeutics.com Adenosine exerts this effect by binding to A2ARs, which are highly expressed on various immune cells, including T-lymphocytes, natural killer (NK) cells, and antibody-secreting cells (ASCs). firstwordpharma.comacs.orgiteostherapeutics.com This binding event triggers a signaling cascade that dampens the activation, proliferation, and effector functions of these immune cells. acs.org
Inupadenant is designed to block this interaction. acs.org By competitively and insurmountably binding to A2AR, it prevents adenosine from exerting its immunosuppressive effects. firstwordpharma.comglobenewswire.com This blockade is hypothesized to restore and enhance the anti-tumor activity of the immune system. globenewswire.com
A key aspect of Inupadenant's design is its ability to remain effective even in the presence of the high adenosine concentrations typically found in solid tumors. globenewswire.comiteostherapeutics.com This "insurmountable" profile is a distinguishing feature compared to other A2AR antagonists. firstwordpharma.com
Recent research has expanded the conceptual framework beyond T-cells. Studies have revealed that ASCs are a significant cellular target of Inupadenant. iteostherapeutics.com By counteracting the A2AR-mediated inhibition of B cell maturation into ASCs, Inupadenant may enhance humoral immunity within the TME. iteostherapeutics.com This includes promoting the production of high-affinity antibodies and supporting sustained anti-tumor immunity. iteostherapeutics.com
The table below summarizes the key biological processes modulated by Inupadenant based on its mechanism of action.
| Biological Process | Effect of Adenosine via A2AR | Effect of Inupadenant |
| T-Cell Activity | Inhibition of activation and proliferation | Restoration of activation and proliferation. acs.org |
| B-Cell Maturation | Inhibition of maturation into antibody-secreting cells. iteostherapeutics.com | Restoration of maturation and immunoglobulin production. iteostherapeutics.com |
| Humoral Immunity | Suppression | Potential enhancement. iteostherapeutics.com |
| Innate and Adaptive Immunity | Suppression. firstwordpharma.com | Restoration and enhancement. firstwordpharma.com |
Identification of Critical Research Gaps and Unexplored Avenues in Inupadenant Research.
Despite promising preclinical and early clinical findings, several research gaps remain in the understanding and development of Inupadenant.
One significant gap is the full characterization of the patient populations most likely to benefit from Inupadenant therapy. globenewswire.com While high baseline densities of A2AR-expressing immune cells have been associated with positive responses, more refined and predictive biomarkers are needed. iteostherapeutics.com The role of CXCL13 as a potential biomarker is emerging, but requires further validation. iteostherapeutics.com
Another area requiring more investigation is the interplay between the two proposed mechanisms of action: the T-cell-centric and the ASC-centric pathways. iteostherapeutics.com Understanding whether these mechanisms are synergistic or contribute independently to anti-tumor efficacy could inform the development of rational combination therapies. iteostherapeutics.com
Furthermore, while the focus has been on oncology, the role of A2AR in other pathological conditions, such as neurodegenerative diseases, suggests that the therapeutic potential of Inupadenant outside of cancer is a largely unexplored avenue. mdpi.com However, it is important to note that some research indicates Inupadenant is not brain-penetrant, which would limit its application in central nervous system disorders. mdpi.com
The recent decision by iTeos Therapeutics to deprioritize the development of Inupadenant for non-small cell lung cancer (NSCLC), despite some encouraging data, highlights a critical gap in its demonstrated clinical activity to warrant further investment in that specific indication. fiercebiotech.comclinicaltrialsarena.com This decision underscores the need to identify tumor types and therapeutic combinations where Inupadenant can provide a more substantial clinical benefit. clinicaltrialsarena.com
Key research gaps are outlined in the table below:
| Research Gap | Description | Potential Impact |
| Predictive Biomarkers | Identification of robust biomarkers beyond A2AR expression to select patient populations. globenewswire.com | Improved patient selection and clinical trial outcomes. |
| Mechanism Synergy | Elucidation of the interplay between T-cell and ASC-mediated anti-tumor responses. iteostherapeutics.com | Rational design of combination therapies. |
| Therapeutic Window | Exploration of Inupadenant's potential in other diseases where A2AR is implicated. mdpi.com | Expansion of therapeutic applications. |
| Clinical Efficacy | Demonstration of significant clinical benefit in specific cancer types to justify further development. fiercebiotech.comclinicaltrialsarena.com | Future of the compound in clinical settings. |
Theoretical Potential for Novel Therapeutic Strategies Stemming from Inupadenant's Mechanism of Action.
The mechanism of action of Inupadenant opens up several theoretical avenues for novel therapeutic strategies, primarily centered on combination therapies.
Given that Inupadenant works by restoring immune function, it is a prime candidate for combination with other immuno-oncology agents. globenewswire.com For instance, combining Inupadenant with immune checkpoint inhibitors that target different immunosuppressive pathways, such as anti-PD-1/PD-L1 or anti-TIGIT antibodies, could lead to a more comprehensive and potent anti-tumor immune response. globenewswire.comglobenewswire.comdomaintherapeutics.com
Another promising strategy is the combination of Inupadenant with chemotherapy. iteostherapeutics.com Chemotherapy can induce immunogenic cell death, releasing tumor antigens and creating a more favorable environment for a subsequent immune attack potentiated by Inupadenant. Early clinical data in NSCLC explored this combination. iteostherapeutics.comfiercebiotech.com
Furthermore, the role of adenosine in tumor resistance to various therapies suggests that Inupadenant could be used to sensitize tumors to other treatments. domaintherapeutics.com This could include combinations with targeted therapies or radiotherapy.
The discovery of the ASC-centric mechanism of action also suggests the potential for combining Inupadenant with therapies that promote B-cell activation or the formation of tertiary lymphoid structures within tumors. larvol.com
Exploration of Cross-Disciplinary Research Synergies and Collaborative Opportunities with Inupadenant.
The study of Inupadenant and the broader field of adenosine receptor antagonists can benefit significantly from cross-disciplinary collaborations.
Immunology and Oncology: This is the most established collaboration, focusing on understanding the tumor microenvironment and designing effective immuno-oncology combinations. globenewswire.com
Computational Biology and Bioinformatics: These fields are crucial for analyzing the large datasets generated from clinical trials, identifying predictive biomarkers, and modeling the complex interactions within the TME. nih.gov
Pharmacology and Medicinal Chemistry: Continued collaboration is needed to explore the structure-activity relationships of A2AR antagonists and to design next-generation molecules with improved properties. researchgate.net
Neuroscience: While Inupadenant itself may not be brain-penetrant, the principles of A2AR antagonism are highly relevant to neurodegenerative diseases like Parkinson's and Alzheimer's. mdpi.com Collaboration with neuroscientists could lead to the development of novel, brain-penetrant A2AR antagonists for these conditions. focusonneurology.com
Ethical Considerations and Best Practices in Preclinical Research Involving Novel Chemical Compounds like Inupadenant.
The preclinical development of novel compounds like Inupadenant is governed by stringent ethical considerations and best practices. mdpi.com
A core principle is the "Three Rs" framework for animal research: Replacement, Reduction, and Refinement . mdpi.com This involves using alternatives to animal testing whenever possible, minimizing the number of animals used, and refining experimental procedures to enhance animal welfare and minimize suffering. mdpi.com
Ensuring the scientific validity of preclinical studies is also an ethical imperative. nih.gov A lack of rigor can lead to the progression of ineffective compounds into human trials, wasting resources and potentially exposing participants to unnecessary risks. nih.gov This includes robust study design, appropriate statistical methods, and transparent reporting of all findings, including negative results. nih.gov
The use of patient-derived xenograft (PDX) models, where human tumor tissue is implanted into mice, raises specific ethical issues. jmaj.jp These include the respectful treatment of human-derived materials and ensuring that the animal models are used in an ethically responsible manner. jmaj.jp
Furthermore, there is a growing emphasis on data sharing to maximize the value of preclinical research and avoid unnecessary duplication of studies. nih.govfrontiersin.org
| Ethical Principle | Application in Preclinical Research |
| The Three Rs (Replacement, Reduction, Refinement) | Utilizing in vitro and computational models, optimizing study design to use the minimum number of animals, and enhancing animal welfare. mdpi.comdrugtargetreview.com |
| Scientific Rigor | Ensuring robust experimental design, unbiased analysis, and transparent reporting to support a strong hypothesis for clinical trials. nih.gov |
| Humane Treatment of Animals | Providing proper housing, nutrition, medical care, and minimizing pain and distress throughout the study. mdpi.com |
| Data Sharing | Making preclinical data accessible to the broader research community to accelerate scientific progress and reduce redundant animal use. nih.govfrontiersin.org |
Q & A
Q. How to resolve contradictions in reported properties of this compound?
- Methodological Answer : Perform a meta-analysis of raw datasets (if available) to identify confounding variables (e.g., impurities, instrument calibration). For spectral discrepancies, replicate experiments under controlled conditions (fixed humidity, inert atmosphere) and use triangulation (e.g., NMR, XRD, and computational modeling) to validate results .
Q. What advanced statistical methods are suitable for analyzing this compound bioactivity data?
- Methodological Answer : Apply multivariate analysis (e.g., PCA for dimensionality reduction) to identify key variables influencing bioactivity. For dose-response studies, use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Validate models via bootstrapping or cross-validation .
Q. How to optimize experimental design for high-throughput screening of this compound derivatives?
- Methodological Answer : Implement factorial design (e.g., Response Surface Methodology) to test multiple variables (temperature, pH, molar ratios) efficiently. Use DOE software (e.g., JMP) to generate a design matrix and analyze interactions. Include negative controls and randomization to mitigate batch effects .
Q. What strategies ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document step-by-step protocols with critical parameters (e.g., stirring speed, degassing time). Use IUPAC nomenclature and provide full spectral characterization (e.g., ¹H/¹³C NMR, HRMS). Publish detailed Supplementary Materials, including raw data and instrument settings .
Q. How to address ethical challenges in cross-disciplinary studies involving this compound?
- Methodological Answer : For collaborative projects, establish a shared ethics framework addressing:
- Intellectual property rights (joint agreements).
- Data sovereignty (clear ownership clauses).
- Dual-use risks (e.g., environmental toxicity screening).
Consult institutional review boards (IRBs) and adhere to norms like the Singapore Statement on Research Integrity .
Data Presentation and Validation
Q. How to structure a research paper on this compound for methodological rigor?
- Methodological Answer : Follow AIMRaD (Abstract, Introduction, Materials, Results, and Discussion) structure. In the Methods section, specify equipment (manufacturer, model), purity of reagents, and statistical tests. Use tables for comparative data (e.g., Table 1: Yield optimization under varying conditions) and highlight limitations (e.g., "XRD data were limited to ambient temperature") .
Q. What validation techniques are critical for computational models of this compound?
- Methodological Answer : Compare DFT/MD simulations with empirical data (e.g., bond lengths from XRD). Perform sensitivity analysis on forcefield parameters and report convergence criteria (e.g., energy thresholds). Use public repositories (e.g., Zenodo) to share input files and scripts .
Tables for Reference
Example: Table 1. Common Pitfalls in this compound Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
